molecular formula C14H15ClN2O3S B6637871 [2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol

[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol

Cat. No. B6637871
M. Wt: 326.8 g/mol
InChI Key: GQXJDXJNVPWKTJ-UHFFFAOYSA-N
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Description

[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol, commonly known as CDIM, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CDIM is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

CDIM has been studied for its potential therapeutic applications in various diseases, including cancer, infectious diseases, and autoimmune diseases. CDIM has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. CDIM has also been studied for its potential to enhance the efficacy of chemotherapy and radiotherapy. CDIM has been found to be effective against various types of cancer, including breast cancer, lung cancer, and leukemia.

Mechanism of Action

The exact mechanism of action of CDIM is not fully understood, but it is believed to work by modulating the immune system and inhibiting the NF-κB pathway. CDIM has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. CDIM has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
CDIM has been found to have various biochemical and physiological effects. CDIM has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. CDIM has also been shown to induce apoptosis, or programmed cell death, in cancer cells. CDIM has been found to enhance the immune response by increasing the production of cytokines, such as IFN-γ and IL-2. CDIM has also been shown to have antioxidant effects by increasing the expression of antioxidant enzymes, such as SOD and catalase.

Advantages and Limitations for Lab Experiments

CDIM has several advantages for lab experiments. CDIM is a small molecule that is easy to synthesize and purify. CDIM is also stable and can be stored for long periods of time. CDIM has been found to be effective at low concentrations, making it cost-effective for lab experiments. However, CDIM has some limitations for lab experiments. CDIM has low solubility in water, which can make it difficult to work with. CDIM also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for CDIM research. CDIM has shown promising results in preclinical studies, but more research is needed to determine its safety and efficacy in humans. CDIM could be further studied for its potential therapeutic applications in various diseases, including cancer, infectious diseases, and autoimmune diseases. CDIM could also be studied for its potential to enhance the efficacy of chemotherapy and radiotherapy. Additionally, CDIM could be further modified to improve its solubility and bioavailability, which could enhance its effectiveness in vivo.
Conclusion:
In conclusion, CDIM is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CDIM has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. CDIM has several advantages for lab experiments, but also has some limitations. There are several future directions for CDIM research, including further studies on its safety and efficacy in humans, and further modifications to enhance its effectiveness in vivo.

Synthesis Methods

CDIM has been synthesized using various methods, including a one-pot synthesis method and a multi-step synthesis method. One-pot synthesis involves the reaction of 4-chloro-2,3-dihydro-1H-inden-1-amine with imidazole-4-carbaldehyde and para-toluenesulfonic acid in the presence of methanol. The multi-step synthesis method involves the reaction of 4-chloro-2,3-dihydro-1H-inden-1-amine with imidazole-4-carbaldehyde to form an intermediate, which is then reacted with para-toluenesulfonic acid and methanol to yield CDIM.

properties

IUPAC Name

[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-17-9(8-18)7-16-14(17)21(19,20)13-6-5-10-11(13)3-2-4-12(10)15/h2-4,7,13,18H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXJDXJNVPWKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)C2CCC3=C2C=CC=C3Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol

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